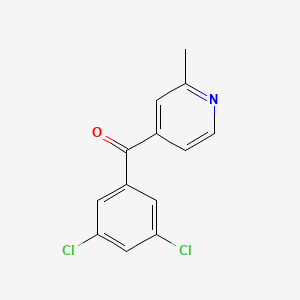

4-(3,5-Dichlorbenzoyl)-2-methylpyridin

Übersicht

Beschreibung

4-(3,5-Dichlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3,5-Dichlorobenzoyl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dichlorobenzoyl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Dichlorbenzamid-Derivaten

Diese Verbindung wird bei der Synthese verschiedener Dichlorbenzamid-Derivate verwendet. Diese Derivate werden durch Reaktionen mit Arylamin-Verbindungen hergestellt und wurden durch Kernmagnetresonanz- und Infrarotspektroskopie bestätigt . Die Kristallstrukturen einiger Derivate wurden durch Röntgenkristallographie ermittelt, was ihr Potenzial für weitere chemische Analysen und Anwendungen aufzeigt .

Entwicklung von Antitumormitteln

Einige Dichlorbenzamid-Derivate, die aus 4-(3,5-Dichlorbenzoyl)-2-methylpyridin synthetisiert werden können, haben Antitumoraktivitäten gezeigt. Dies deutet darauf hin, dass die Verbindung eine Rolle bei der Entwicklung neuer Krebsbehandlungen spielen könnte .

Erforschung der Antikonvulsiv-Eigenschaft

Analoge Derivate von Dichlorbenzamid haben antikonvulsive Eigenschaften gezeigt. Dies eröffnet Forschungschancen für this compound bei der Herstellung von Antikonvulsiva .

Studien zur biologischen Aktivität

Die biologische Aktivität von Chlorbenzolderivaten, einschließlich derer, die von this compound abgeleitet sind, ist aufgrund ihrer vielfältigen physikalischen, chemischen und biologischen Eigenschaften ein interessantes Forschungsfeld .

Anwendungen in der Materialwissenschaft

Arylamine, die mit this compound zu Dichlorbenzamidverbindungen reagieren, sind vielseitige Materialien, die in verschiedenen industriellen Anwendungen eingesetzt werden. Dies deutet auf potenzielle Anwendungen der Verbindung selbst in der Materialwissenschaft hin .

Pharmazeutische Forschung

Aufgrund seiner Rolle bei der Synthese von Derivaten mit biologischer Aktivität könnte this compound für die pharmazeutische Forschung von Bedeutung sein, insbesondere bei der Entdeckung neuer Medikamente .

Chemisches Zwischenprodukt

Die Verbindung dient als wichtiges Substrat bei der Synthese verschiedener Benzamid-Derivate, die wichtige Zwischenprodukte in der organischen Synthese sind und zur Entwicklung einer breiten Palette von chemischen Produkten führen könnten .

Analytische Chemie

Aufgrund seiner gut charakterisierten Struktur und Eigenschaften kann this compound als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden, um die Identifizierung und Quantifizierung ähnlicher Verbindungen zu unterstützen .

Wirkmechanismus

Target of Action

Similar compounds, such as dichlorobenzamide derivatives, have been shown to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzyme activity regulation, and protein synthesis.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction . The downstream effects of these pathway alterations can include changes in cell behavior, gene expression, and overall cellular function.

Pharmacokinetics

These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to induce a range of effects at the molecular and cellular levels, including changes in gene expression, alterations in cellular morphology, and modulation of cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMAUHYBZZUBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)

![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)

![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)